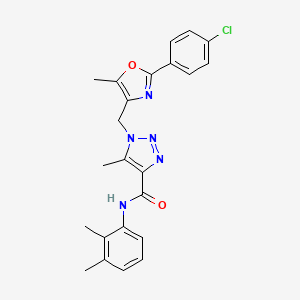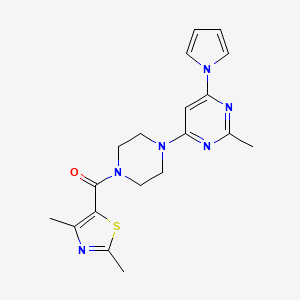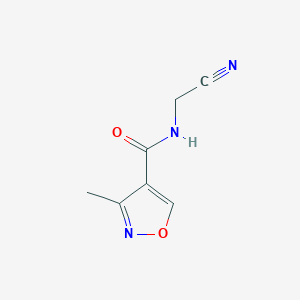![molecular formula C28H26ClN3O3S B2924547 6-Benzyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216497-86-7](/img/structure/B2924547.png)
6-Benzyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups, including a benzyl group, a phenoxybenzamido group, and a tetrahydrothieno[2,3-c]pyridine group . These groups suggest that the compound may have interesting chemical properties and potential applications in areas such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, given the presence of several different functional groups. The benzyl group, for example, is a common feature in many organic compounds and can participate in a variety of chemical reactions . The tetrahydrothieno[2,3-c]pyridine group is a bicyclic structure that may contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by the presence of its various functional groups. For instance, reactions at the benzylic position are common and can involve processes such as free radical bromination and nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors that could influence these properties include the compound’s size, shape, functional groups, and degree of conjugation .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Research has focused on the synthesis of novel compounds with potential biological activities, including thieno[3,2-d]pyrimidines and related fused systems. These compounds are synthesized through various methods, such as condensing with carbonyl compounds or reacting with chloroacetyl chloride to form key intermediate compounds. The synthesized compounds are used as synthons for further development of pyridothienopyrimidines and related structures, showcasing their versatility in chemical synthesis (Bakhite, Al‐Sehemi, & Yamada, 2005).
Antimicrobial and Antiproliferative Activities
Studies have also evaluated the antimicrobial and antiproliferative properties of derivatives, particularly focusing on thiophene-2-carboxamides and related compounds. These molecules have been synthesized and tested against various bacterial strains, showing significant activity. Such research indicates their potential as templates for developing new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).
Material Science Applications
In the realm of materials science, novel polyimides derived from pyridine-containing aromatic dianhydride monomers have been synthesized. These polyimides exhibit good thermal stability and mechanical properties, indicating their potential use in high-performance materials (Wang, Li, Ma, Zhang, & Gong, 2006).
Potential Anti-inflammatory and Anticancer Agents
Further research has explored the synthesis of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives with a focus on their anti-inflammatory and anticancer activities. Preliminary in silico methods for predicting activity have identified compounds with significant potential, warranting further biological evaluation (Chiriapkin, Kodonidi, Ivchenko, & Smirnova, 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-benzyl-2-[(3-phenoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3S.ClH/c29-26(32)25-23-14-15-31(17-19-8-3-1-4-9-19)18-24(23)35-28(25)30-27(33)20-10-7-13-22(16-20)34-21-11-5-2-6-12-21;/h1-13,16H,14-15,17-18H2,(H2,29,32)(H,30,33);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKLBBNJVLPBMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)N)CC5=CC=CC=C5.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![ethyl 2-(4-(tert-butyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2924476.png)
![6-Bromo-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B2924477.png)

![3-(2,5-dimethylbenzyl)-8-(2-furylmethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/no-structure.png)
![2-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2924486.png)
![6-amino-2-[(2-fluorophenyl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B2924487.png)